molecular formula C17H12N2O3S2 B5953251 3-(2-FURYLMETHYL)-5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE

3-(2-FURYLMETHYL)-5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B5953251
M. Wt: 356.4 g/mol
InChI Key: QJWJRKJEWHIWJL-UHFFFAOYSA-N
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Description

3-(2-FURYLMETHYL)-5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a combination of furyl, indole, and thiazolone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYLMETHYL)-5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazolone ring: This could involve the reaction of a thioamide with a haloketone under basic conditions.

    Attachment of the indole moiety: This step might involve a condensation reaction between the thiazolone intermediate and an indole derivative.

    Introduction of the furylmethyl group: This could be achieved through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indole or thiazolone moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the furyl and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, such compounds might be explored as potential drug candidates due to their ability to interact with various biological targets.

Industry

Industrially, the compound could find applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(2-FURYLMETHYL)-5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE would depend on its specific biological activity. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-FURYLMETHYL)-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • 3-(2-FURYLMETHYL)-5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]-7-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c1-9-4-2-6-11-12(15(20)18-13(9)11)14-16(21)19(17(23)24-14)8-10-5-3-7-22-10/h2-7,21H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWJRKJEWHIWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(C(=O)N=C12)C3=C(N(C(=S)S3)CC4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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